molecular formula C18H17Cl2FN4OS B560028 Afuresertib CAS No. 1047644-62-1

Afuresertib

Katalognummer: B560028
CAS-Nummer: 1047644-62-1
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: AFJRDFWMXUECEW-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Afuresertib (GSK2110183) is a potent, oral, ATP-competitive pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, and AKT3) with Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively . It inhibits the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis, which is frequently dysregulated in cancers . Preclinical studies demonstrate that this compound induces apoptosis, suppresses tumor growth, and enhances chemotherapy sensitivity. For example, in esophageal cancer (EC), this compound reduced Eca109 cell viability to 22% at 20 μM and inhibited tumor growth in murine models by up to 36.84% . In malignant pleural mesothelioma (MPM), it suppressed clonogenicity, induced G0/G1 cell cycle arrest, and downregulated oncogenic pathways like E2F1 and mTOR . Clinically, this compound has shown promise in phase Ib/II trials for ovarian cancer (32.1% ORR, 7.1-month PFS) and relapsed multiple myeloma (61% ORR in combination therapy) .

Analyse Chemischer Reaktionen

Afuresertib durchläuft verschiedene chemische Reaktionen, darunter:

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Reduktionsmittel wie Wasserstoffgas oder Lithiumaluminiumhydrid für Reduktionsreaktionen und verschiedene Katalysatoren für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wirkmechanismus

Afuresertib exerts its effects by inhibiting the AKT kinase, a crucial component of the PI3K/AKT signaling pathway. This pathway is involved in regulating cell growth, survival, and metabolism. By inhibiting AKT, this compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include various isoforms of AKT, and its inhibition affects downstream molecules such as mTOR and GSK3 .

Vergleich Mit ähnlichen Verbindungen

Afuresertib belongs to a class of AKT inhibitors with distinct mechanisms and clinical profiles. Below is a detailed comparison with key competitors:

Mechanism of Action and Selectivity

Compound Target Mechanism Ki (nM)
This compound AKT1/2/3 ATP-competitive 0.08 (AKT1), 2 (AKT2), 2.6 (AKT3)
Capivasertib AKT1/2/3 ATP-competitive Similar to this compound*
Ipatasertib AKT1/2/3 ATP-competitive Not specified in evidence
Perifosine AKT Allosteric, non-ATP competitive Higher IC50 than this compound
GSK690693 AKT1/2/3 ATP-competitive Causes paradoxical AKT phosphorylation

*Capivasertib (AZD5363) is structurally similar but has distinct pharmacokinetics and is FDA-approved for HR+/HER2- breast cancer .

Preclinical Efficacy

Compound IC50 (MPM Cells) Key Findings
This compound ~10 μM Superior to perifosine in MPM; downregulates E2F1, MYC, and mTOR pathways
Perifosine Higher than this compound Synergizes with cisplatin but not pemetrexed in MPM
GSK690693 Not specified Induces paradoxical AKT phosphorylation (Thr308/Ser473), reducing efficacy

Clinical Performance

Compound Indications Key Trial Results Adverse Effects
This compound Ovarian cancer, MM, breast cancer PROC: 32.1% ORR, 7.1-month PFS ; MM: 61% ORR in combo with bortezomib Diarrhea (54%), thrombocytopenia (28%)
Capivasertib HR+/HER2- breast cancer FDA-approved (2023); PFS data not provided in evidence Hyperglycemia, rash
Perifosine Ovarian cancer, MM Limited efficacy as monotherapy; used in combinations Gastrointestinal toxicity

Combination Therapy Potential

  • This compound : Synergizes with carboplatin/paclitaxel (ovarian cancer) and bortezomib/dexamethasone (myeloma) . Preclinical data show enhanced apoptosis with pemetrexed in MPM .
  • Ipatasertib : Shares mechanistic similarities with this compound, activating FoxO3a and PUMA in colon cancer .
  • Perifosine: Limited synergy except with cisplatin in MPM .

Biologische Aktivität

Afuresertib is a novel ATP-competitive inhibitor of the AKT signaling pathway, which plays a critical role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in oncology, particularly against various cancers such as breast cancer, multiple myeloma, and Langerhans cell histiocytosis (LCH). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

This compound targets the AKT pathway by inhibiting its enzymatic activity. AKT is a serine/threonine kinase that is frequently activated in cancer cells due to mutations or dysregulation in upstream signaling pathways. When inhibited by this compound, AKT's ability to phosphorylate downstream targets is diminished, leading to several biological effects:

  • Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest by increasing the expression of p21^WAF1/CIP1 and decreasing levels of GSK-3β and FOXO family proteins. This results in reduced cell proliferation in cancer cells .
  • Apoptosis Induction : The compound enhances caspase-3 and caspase-7 activities, promoting apoptosis in sensitive cancer cell lines .
  • Synergistic Effects with Chemotherapy : this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin .

Clinical Efficacy

This compound has undergone various clinical trials assessing its efficacy across different malignancies. Below is a summary of key findings from notable studies:

Study Indication Efficacy Outcomes Safety Profile
Phase Ib Study (Laekna)Breast Cancer- Overall Response Rate (ORR): 30%
- Disease Control Rate (DCR): 80%
- Median Progression-Free Survival (PFS): 7.3 months
Well-tolerated; no serious adverse events reported
Phase I StudyMultiple Myeloma- Partial responses in 3 patients
- Minimal responses in 3 patients
Favorable safety profile; dose escalation tolerated
Phase IIa StudyLCH- Clinical activity observed in treatment-naïve and refractory patientsMost patients tolerated treatment well; manageable side effects

Case Studies

  • Breast Cancer Study :
    In a recent Phase Ib study involving 70% of patients previously treated with CDK4/6 inhibitors, this compound combined with fulvestrant demonstrated promising efficacy. The study reported a confirmed ORR of 30% among all patients and an impressive DCR of 80%, indicating significant therapeutic potential in hormone receptor-positive breast cancer resistant to previous treatments .
  • Multiple Myeloma :
    A Phase I trial focused on relapsed multiple myeloma patients showed that this compound monotherapy resulted in partial responses in some participants. The study highlighted the compound's ability to target hematologic malignancies effectively while maintaining a favorable safety profile .
  • Langerhans Cell Histiocytosis (LCH) :
    In a clinical trial involving both treatment-naïve and recurrent LCH patients, this compound was administered at a dose of 125 mg. The majority tolerated the treatment well for over 24 weeks, showcasing its potential as an effective therapy for this rare neoplasm characterized by abnormal dendritic cell proliferation .

Safety Profile

This compound has generally been associated with a favorable safety profile across various studies. Common adverse events include:

  • Rash
  • Decreased white blood cell count
  • Neutropenia

Most adverse events were manageable and reversible upon treatment adjustment or supportive care. Notably, no serious adverse events were reported during the combination therapy studies, reinforcing this compound's tolerability compared to other agents within its class .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Afuresertib’s activity as an AKT inhibitor, and how are these assessed experimentally?

this compound inhibits AKT by competitively binding to the ATP-binding pocket of the kinase, blocking downstream signaling pathways like mTOR and GSK-3β. Mechanistic validation typically involves:

  • Western blotting to measure phosphorylation levels of AKT substrates (e.g., PRAS40, GSK-3β) in treated vs. untreated cells .
  • Cell viability assays (e.g., MTT or CellTiter-Glo) to quantify dose-dependent inhibition in cancer cell lines .

Q. How do pharmacokinetic (PK) parameters influence this compound dosing in clinical trials?

Key PK parameters include C~max~ (peak plasma concentration), AUC~0-24h~ (area under the curve), and half-life (~40 hours). In phase 1 trials, dose escalation (25–150 mg/day) identified the maximum tolerated dose (125 mg/day) based on dose-limiting toxicities (e.g., liver enzyme abnormalities). PK-guided dosing ensures plasma concentrations remain within therapeutic ranges while minimizing adverse effects .

Q. What experimental models are used to evaluate this compound’s efficacy in preclinical studies?

  • Patient-derived xenograft (PDX) models : Tumor growth inhibition in immunodeficient mice, with response stratified as sensitive (e.g., IC-pPDX-35) or resistant (e.g., RMS-ZH004) .
  • Primary cell cultures : Drug screens on rhabdomyosarcoma (RMS) cells to assess IC~50~ values and compare single-agent vs. combination effects .

Advanced Research Questions

Q. How can researchers assess synergistic effects when combining this compound with MEK inhibitors (e.g., trametinib)?

Synergy is evaluated using:

  • BLISS synergy scores : Computed from drug combination matrices (e.g., this compound + trametinib) to quantify additive, synergistic, or antagonistic effects. Scores >0 indicate synergy .
  • In vivo validation : Co-administration in PDX models with tumor volume tracking and survival analysis (Kaplan-Meier curves) .

Q. What methodologies validate predictive biomarkers for this compound response identified through machine learning?

Biomarkers (e.g., CIT, GAS2L3, ATP2B4 mutations) are validated via:

  • Retrospective cohort analysis : Correlating biomarker presence with clinical outcomes (e.g., partial/minimal response rates in myeloma patients) .
  • Functional assays : CRISPR knock-in/knockout models to confirm mechanistic links between biomarkers and drug sensitivity .

Q. How should researchers address discrepancies between preclinical and clinical efficacy data for this compound?

Discrepancies may arise from differences in tumor microenvironment or patient heterogeneity. Mitigation strategies include:

  • Multi-omics integration : Cross-referencing transcriptomic, proteomic, and pharmacogenomic data to identify confounding variables .
  • Patient-derived organoids : Recapitulating clinical resistance patterns in vitro to refine predictive models .

Q. What design considerations are critical for clinical trials combining this compound with PD-L1 inhibitors (e.g., LAE005)?

Key factors include:

  • Dose escalation : Determining the recommended phase 2 dose (RP2D) via pharmacokinetic/pharmacodynamic (PK/PD) modeling .
  • Response criteria : Using RECIST 1.1 for solid tumors or IMWG criteria for myeloma, with biomarker-driven patient stratification (e.g., PD-L1 expression levels) .

Q. How can resistance mechanisms to this compound be systematically investigated?

Approaches involve:

  • Longitudinal sequencing : Identifying acquired mutations in AKT pathway genes (e.g., PI3K, PTEN) in post-relapse tumor samples .
  • Proteomic profiling : Comparing phospho-signaling networks in sensitive vs. resistant cell lines to uncover bypass pathways .

Q. Methodological Guidelines

  • Data Contradiction Analysis : When prior studies report conflicting results (e.g., variable gene signatures for drug response), perform meta-analyses using fixed/random-effects models to assess heterogeneity .
  • Ethical Compliance : Adhere to protocols for human subject research, including informed consent and institutional review board (IRB) approvals, particularly in trials involving vulnerable populations (e.g., adolescents with LCH) .

Eigenschaften

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146711
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047634-63-8, 1047644-62-1
Record name GSK 2110183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.